![molecular formula C6H3ClN4O2 B2781081 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine CAS No. 2551116-18-6](/img/structure/B2781081.png)
4-Chloro-3-nitropyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 . It is a nitrogen-containing heterocyclic compound that includes a pyrazole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine and its derivatives often involves reactions with anthranilic acids . For example, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine was reacted with a mixture of ethanol and tetrahydrofuran, to which a mixture of tetrahydropyrrole and triethylamine was added .Molecular Structure Analysis
The InChI code for 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is 1S/C6H3ClN4O2/c7-6-5-4 (11 (12)13)3-9-10 (5)2-1-8-6/h1-3H . This indicates the presence of a chloro group at the 4th position and a nitro group at the 3rd position of the pyrazolo[1,5-a]pyrazine ring system.Physical And Chemical Properties Analysis
4-Chloro-3-nitropyrazolo[1,5-a]pyrazine has a density of 1.85±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a pKa of -5.05±0.30 (Predicted) .Scientific Research Applications
Antitumor Activity
4-Chloro-3-nitropyrazolo[1,5-a]pyrazine and its derivatives exhibit promising antitumor properties. Researchers have designed and synthesized novel compounds based on this core structure. Molecular docking simulations and biological evaluations demonstrated their potential as antitumor agents. Specifically, these compounds were tested against lung cancer cell lines (A549 and H1975), with encouraging results .
Eco-Friendly Fireworks
Interestingly, 4-Chloro-3,5-dinitropyrazole (a related compound) has been proposed for use in environmentally friendly fireworks. By utilizing this compound as a multifunctional precursor, researchers aim to create green-based fireworks that emit red, green, and blue light .
Synthesis of Diversely Substituted Pyrazolo[1,5-a]pyrimidines
A one-pot, microwave-assisted route allows efficient synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. This method provides diversely substituted derivatives, which can find applications in drug discovery and materials science. The reaction involves cyclocondensation of β-enaminones with NH-5-am, leading to excellent yields .
Protein Kinase Inhibition
Given the structural similarity of pyrazolo[1,5-a]pyrimidine to purines, it has been investigated as a potential protein kinase inhibitor. These compounds can specifically bind to amino acid residues and protein kinase domains, regulating cell proliferation, apoptosis, and gene expression. The TRK inhibitor larotrectinib, which shares the same core skeleton, exemplifies this application .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to target the epidermal growth factor receptor tyrosine kinase (egfr-tkis) domain, which plays a key role in the regulation of cell proliferation, apoptosis, and gene expression .
Mode of Action
It is known that similar compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can lead to changes in the function of these targets, potentially influencing cell proliferation, apoptosis, and gene expression .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation, apoptosis, and gene expression .
Pharmacokinetics
The molecular docking of similar compounds has shown that they have good physicochemical properties and biological characteristics .
Result of Action
Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-nitropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRQFGOKAKDKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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